Cas no 2163631-95-4 (2-(1-aminocyclooctyl)acetamide)

2-(1-aminocyclooctyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(1-aminocyclooctyl)acetamide
- EN300-1287667
- 2163631-95-4
- SCHEMBL21119348
-
- インチ: 1S/C10H20N2O/c11-9(13)8-10(12)6-4-2-1-3-5-7-10/h1-8,12H2,(H2,11,13)
- InChIKey: OOXNPQXVNMQBFC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1(CCCCCCC1)N)N
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 69.1Ų
2-(1-aminocyclooctyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287667-2500mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1287667-1.0g |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287667-100mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1287667-5000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1287667-50mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1287667-250mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1287667-1000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1287667-10000mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1287667-500mg |
2-(1-aminocyclooctyl)acetamide |
2163631-95-4 | 500mg |
$809.0 | 2023-10-01 |
2-(1-aminocyclooctyl)acetamide 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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6. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-(1-aminocyclooctyl)acetamideに関する追加情報
Introduction to 2-(1-aminocyclooctyl)acetamide (CAS No. 2163631-95-4)
2-(1-aminocyclooctyl)acetamide, identified by the chemical compound code CAS No. 2163631-95-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a cyclooctylamine moiety linked to an acetamide group, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. The cycloalkylamine backbone and the amide functionality contribute to its distinct pharmacokinetic and pharmacodynamic characteristics, which are being thoroughly investigated in contemporary research.
The synthesis of 2-(1-aminocyclooctyl)acetamide involves precise chemical methodologies that ensure high purity and yield, critical for its use in sensitive biological assays. The process typically begins with the functionalization of cyclooctane derivatives, followed by selective amination and subsequent acetylation to introduce the acetamide group. Advanced techniques such as catalytic hydrogenation and protecting group strategies are employed to optimize the reaction pathway, minimizing side products and maximizing the desired product integrity.
One of the most compelling aspects of 2-(1-aminocyclooctyl)acetamide is its potential role in drug design and development. The cyclooctylamine moiety is known for its ability to modulate protein-protein interactions and enzyme activity, making it a valuable scaffold for creating novel bioactive molecules. Recent studies have highlighted its utility in developing small-molecule inhibitors targeting various disease-related pathways, including cancer and neurodegenerative disorders. The amide group further enhances its versatility by allowing modifications that can fine-tune solubility, bioavailability, and metabolic stability.
In the realm of medicinal chemistry, 2-(1-aminocyclooctyl)acetamide has been explored as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the nitrogen atom of the cycloalkylamine ring have been shown to improve interactions with certain enzymes, while alterations at the acetamide position can enhance cell membrane permeability.
The pharmacological profile of 2-(1-aminocyclooctyl)acetamide is another area of intense interest. Preclinical studies have demonstrated its potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for therapeutic applications in conditions such as depression, anxiety, and Parkinson’s disease. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders without significant systemic side effects.
From a biochemical perspective, 2-(1-aminocyclooctyl)acetamide interacts with biological macromolecules through multiple mechanisms. Its amide group can form hydrogen bonds with polar residues in proteins, while the aromatic-like character of the cycloalkylamine ring allows for hydrophobic interactions. These features are exploited in rational drug design to achieve high specificity against disease-causing targets. Furthermore, computational modeling studies have been instrumental in predicting binding modes and optimizing lead compounds derived from 2-(1-aminocyclooctyl)acetamide.
The role of 2-(1-aminocyclooctyl)acetamide in drug discovery is further underscored by its incorporation into libraries designed for high-throughput screening (HTS). Such libraries enable researchers to rapidly identify compounds with desired biological activities by testing thousands of molecules against specific targets. The structural diversity offered by 2-(1-aminocyclooctyl)acetamide makes it an invaluable component in these collections, contributing to the identification of novel therapeutic agents.
Recent advancements in synthetic methodologies have expanded the synthetic toolkit available for modifying 2-(1-aminocyclooctyl)acetamide, enabling greater flexibility in drug development pipelines. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it more feasible to produce complex derivatives on an industrial scale. These innovations are particularly important for accelerating the transition from bench research to clinical applications.
The safety profile of 2-(1-aminocyclooctyl)acetamide is another critical consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to evaluate its acute and chronic toxicity profiles. These studies have provided valuable insights into its metabolic pathways and potential side effects, which are essential for ensuring patient safety during clinical trials and eventual market approval.
In conclusion,2-(1-aminocyclooctyl)acetamide (CAS No. 2163631-95-4) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features, coupled with promising preclinical results, position it as a key molecule for addressing various therapeutic challenges. As research continues to uncover new applications and refine synthetic strategies,2-(1-aminocyclooctyl)acetamide is poised to play an increasingly important role in shaping the future of medicine.
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